molecular formula C14H10ClFN2S B499298 4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B499298
M. Wt: 292.8g/mol
InChI Key: KICZFTBNBREQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent, such as ethanol, which facilitates the formation of the benzothiazole ring. The reaction conditions include heating the mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the compound enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of key enzymes or receptors, resulting in the compound’s biological activity .

Comparison with Similar Compounds

4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent.

    Abafungin: An antifungal agent.

    Ritonavir: An antiretroviral drug.

    Bleomycin: An antineoplastic agent.

    Tiazofurin: An antineoplastic agent.

These compounds share the benzothiazole core structure but differ in their substituents, which confer unique biological activities and applications.

Properties

Molecular Formula

C14H10ClFN2S

Molecular Weight

292.8g/mol

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H10ClFN2S/c15-11-2-1-3-12-13(11)18-14(19-12)17-8-9-4-6-10(16)7-5-9/h1-7H,8H2,(H,17,18)

InChI Key

KICZFTBNBREQMU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CC=C(C=C3)F

Origin of Product

United States

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